N-butyl-N'-(3-methylphenyl)ethanediamide
Description
N-butyl-N'-(3-methylphenyl)ethanediamide is a diamide derivative characterized by a butyl group attached to one nitrogen atom and a 3-methylphenyl group (meta-methyl-substituted benzene ring) attached to the adjacent nitrogen of an ethanediamide backbone. Its meta-methyl substituent likely influences electronic and steric properties, distinguishing it from para-substituted or bulkier analogs.
Properties
IUPAC Name |
N-butyl-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-8-14-12(16)13(17)15-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMYFFHHVNUQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares N-butyl-N'-(3-methylphenyl)ethanediamide with structurally related compounds, focusing on molecular features, substituent effects, and applications.
Structural and Substituent Analysis
Table 1: Key Structural and Molecular Comparisons
*Estimated based on structural analogs.
Key Observations:
4-tert-butylphenyl () introduces significant steric bulk, which may reduce binding affinity in biological systems but improve thermal stability in materials science applications.
Core Structure Differences: Ethanediamide vs. Phthalimide: The ethanediamide backbone (flexible amide bonds) contrasts with the rigid phthalimide core (), which is critical for polymer synthesis . Thieno-pyrazol Ring System (BI69814): The fused heterocyclic system in BI69814 () increases molecular weight and complexity, likely enhancing specificity in biological target interactions .
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